1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole
CAS No.: 156146-84-8
Cat. No.: VC6804037
Molecular Formula: C15H10ClF3N2
Molecular Weight: 310.7
* For research use only. Not for human or veterinary use.
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole - 156146-84-8](/images/structure/VC6804037.png)
CAS No. | 156146-84-8 |
---|---|
Molecular Formula | C15H10ClF3N2 |
Molecular Weight | 310.7 |
IUPAC Name | 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylindole |
Standard InChI | InChI=1S/C15H10ClF3N2/c1-9-6-10-4-2-3-5-13(10)21(9)14-12(16)7-11(8-20-14)15(17,18)19/h2-8H,1H3 |
Standard InChI Key | UDKQMOCCHHQQJN-UHFFFAOYSA-N |
SMILES | CC1=CC2=CC=CC=C2N1C3=C(C=C(C=N3)C(F)(F)F)Cl |
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyridine ring substituted at the 3-position with a chlorine atom and at the 5-position with a trifluoromethyl group (). This pyridine moiety is linked via a nitrogen atom to a 2-methylindole system, creating a planar, conjugated structure. The indole component consists of a benzene ring fused to a pyrrole ring, with a methyl group at the 2-position .
Key Physical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 310.70 g/mol | |
Density (Predicted) | 1.40 ± 0.1 g/cm³ | |
Boiling Point (Predicted) | 361.5 ± 42.0 °C | |
pKa (Predicted) | -0.43 ± 0.39 |
The trifluoromethyl group enhances lipophilicity (), while the chlorine atom contributes to electronic effects that influence reactivity . The planar structure suggests potential π-π stacking interactions, relevant to materials science applications.
Synthesis and Optimization
Palladium-Catalyzed Cross-Coupling
The primary synthetic route involves a Suzuki-Miyaura coupling between 3-chloro-5-(trifluoromethyl)-2-pyridinylboronic acid and 2-methyl-1H-indole. This reaction typically uses a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of dioxane and aqueous Na₂CO₃ at 80–100°C, achieving yields of 65–78%.
Alternative Methodologies
Buchwald-Hartwig amination has been explored as a complementary approach, utilizing 3-chloro-5-(trifluoromethyl)-2-iodopyridine and 2-methylindole with a Pd₂(dba)₃/Xantphos catalyst system. This method improves regioselectivity but requires stringent anhydrous conditions.
Pharmaceutical Applications
Antimicrobial Activity
In vitro screens against Staphylococcus aureus (ATCC 29213) revealed a minimum inhibitory concentration (MIC) of 8 μg/mL, comparable to ciprofloxacin. The mechanism likely involves disruption of DNA gyrase-topoisomerase IV complexes, though further validation is needed .
Materials Science Applications
Organic Electronics
The compound’s extended conjugation and electron-deficient pyridine ring make it a candidate for electron-transport layers in OLEDs. In prototype devices, it achieved a luminance efficiency of 18 cd/A at 1000 cd/m², outperforming standard Alq₃ (12 cd/A).
Fluorescent Probes
Functionalization at the indole 3-position (e.g., carbaldehyde derivatives) yields fluorescent tags with nm and quantum yields up to 0.42 in THF . These derivatives show promise in bioimaging applications, particularly for lipid membrane labeling .
Related Compounds and Derivatives
Compound Name | CAS Number | Key Modification |
---|---|---|
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole | 151387-66-5 | Lacks 2-methyl group |
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde | N/A | Formyl group at indole 3-position |
3-Bromo-2-(bromomethyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole | 344277-84-5 | Brominated derivative |
The carbaldehyde derivative (C₁₅H₈ClF₃N₂O, MW 324.69 g/mol) serves as a key intermediate for Schiff base formation, enabling conjugation to biomolecules . Brominated analogs facilitate cross-coupling reactions in medicinal chemistry campaigns.
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